

A Comprehensive Technical Guide to Dihexyl Adipate (Dihexyl Hexanedioate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **dihexyl adipate**, scientifically known as dihexyl hexanedioate. It covers the compound's nomenclature, physicochemical properties, synthesis, and spectral analysis. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information including experimental protocols and data presented for clarity and practical application. While **dihexyl adipate** is primarily recognized as a plasticizer and emollient, this guide also explores its potential, though less documented, applications within the pharmaceutical sciences.

Introduction

Dihexyl adipate, with the IUPAC name dihexyl hexanedioate, is a diester of adipic acid and n-hexanol. It belongs to the class of organic compounds known as dialkyl adipates. These compounds are characterized by their ester functional groups, which impart properties that make them suitable for a variety of industrial and commercial applications. While its isomer, di(2-ethylhexyl) adipate (DEHA), is a widely studied and used plasticizer, di-n-hexyl adipate possesses its own distinct set of properties. This guide focuses specifically on the straight-chain diester, di-n-hexyl adipate, providing a comprehensive resource for its synthesis, characterization, and potential utility in scientific research and development.

Nomenclature and Chemical Structure

- IUPAC Name: dihexyl hexanedioate[1]
- Synonyms: **Dihexyl adipate**, Di-n-hexyl adipate, Hexanedioic acid, dihexyl ester, Adipic acid, dihexyl ester[1]
- CAS Number: 110-33-8
- Molecular Formula: C₁₈H₃₄O₄
- Molecular Weight: 314.46 g/mol

The chemical structure of **dihexyl adipate** consists of a central six-carbon dicarboxylic acid backbone (adipic acid) esterified at both ends with a six-carbon straight-chain alcohol (n-hexanol).

Physicochemical Properties

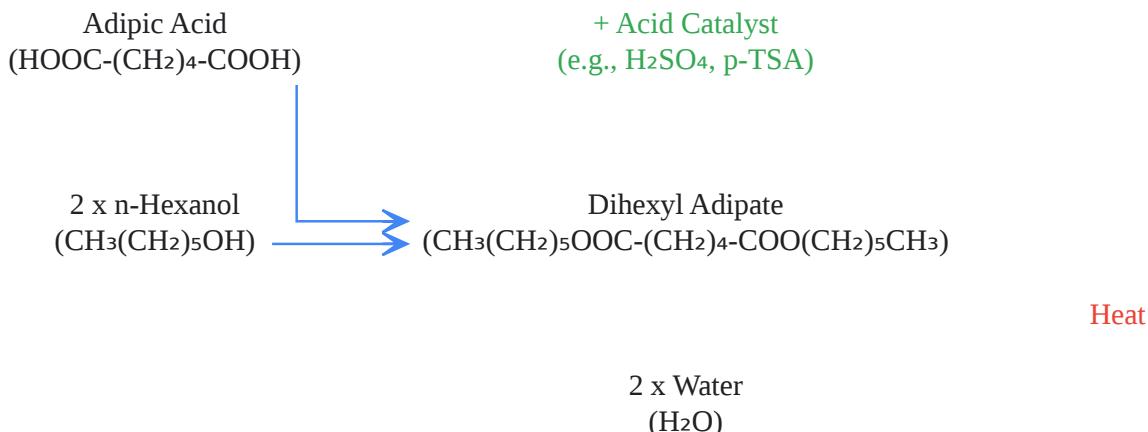

A summary of the key physicochemical properties of **dihexyl adipate** is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of **Dihexyl Adipate**

Property	Value	Reference
Appearance	Colorless to light yellow, transparent oily liquid	[2]
Molecular Weight	314.46 g/mol	[2]
Density	0.9320 g/cm ³	[2]
Melting Point	-13.8 °C	[2]
Boiling Point	374.13 °C (estimated)	[2]
Flash Point	157.5 °C	[2]
Solubility in Water	2.6 mg/L at 20 °C	[2]
Solubility in Organic Solvents	Soluble in alcohol, ether, and other organic solvents	[2]
Vapor Pressure	0 Pa at 25 °C	[2]
Refractive Index	1.4397 (estimate)	[2]

Synthesis of Dihexyl Adipate

The primary method for synthesizing **dihexyl adipate** is through the Fischer esterification of adipic acid with n-hexanol in the presence of an acid catalyst. The overall reaction is depicted below:

[Click to download full resolution via product page](#)

Caption: Fischer esterification of adipic acid and n-hexanol.

Experimental Protocol: Direct Esterification

This protocol describes a straightforward method for the synthesis of **dihexyl adipate**.

Materials:

- Adipic acid
- n-Hexanol
- Sulfuric acid (H_2SO_4) or p-Toluenesulfonic acid (p-TSA) as a catalyst
- Toluene (as a solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), n-hexanol (2.2 eq), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 eq). Add toluene to the flask.

- Esterification: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Purification:
 - Remove the toluene and excess n-hexanol by rotary evaporation.
 - For higher purity, the resulting crude **dihexyl adipate** can be purified by vacuum distillation.

Spectral Data and Characterization

The structural confirmation and purity assessment of synthesized **dihexyl adipate** are crucial. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for di-n-hexyl adipate are not widely available in public databases, predicted ¹H and ¹³C NMR data provide expected chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-hexyl Adipate

¹ H NMR	Predicted Chemical Shift (ppm)	Assignment
Proton		
a	~4.05 (t)	-O-CH ₂ -CH ₂ -
b	~2.28 (t)	-OOC-CH ₂ -CH ₂ -
c	~1.63 (m)	-O-CH ₂ -CH ₂ -CH ₂ -
d	~1.63 (m)	-OOC-CH ₂ -CH ₂ -
e	~1.30 (m)	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
f	~0.89 (t)	-CH ₂ -CH ₃
¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment
Carbon		
1	~173.7	C=O
2	~64.3	-O-CH ₂ -
3	~34.2	-OOC-CH ₂ -
4	~31.5	-CH ₂ -CH ₂ -CH ₃
5	~28.6	-O-CH ₂ -CH ₂ -
6	~25.6	-CH ₂ -CH ₂ -CH ₂ -CH ₃
7	~24.5	-OOC-CH ₂ -CH ₂ -
8	~22.6	-CH ₂ -CH ₃
9	~14.0	-CH ₃

Note: Predicted shifts are estimates and may vary from experimental values.

Mass Spectrometry (MS)

The mass spectrum of **dihexyl adipate** provides information about its molecular weight and fragmentation pattern, which is useful for its identification.

Table 3: Key Mass Spectrum Peaks for **Dihexyl Adipate**

m/z	Relative Intensity	Possible Fragment
213	High	$[\text{M} - \text{C}_6\text{H}_{13}\text{O}]^+$
129	High	$[\text{C}_6\text{H}_9\text{O}_3]^+$
111	Moderate	$[\text{C}_6\text{H}_7\text{O}_2]^+$
87	Moderate	$[\text{C}_4\text{H}_7\text{O}_2]^+$
43	Moderate	$[\text{C}_3\text{H}_7]^+$

Data obtained from PubChem.[\[1\]](#)

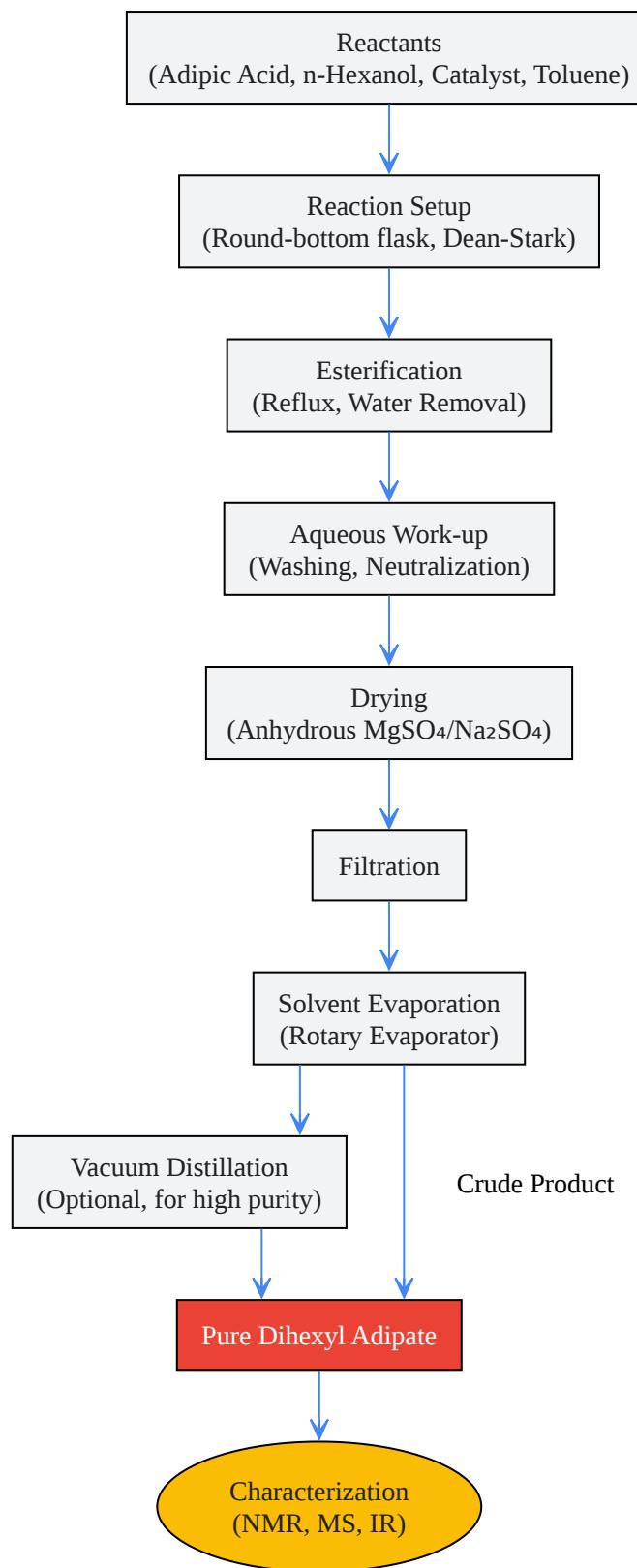
Applications in Research and Drug Development

While di-n-hexyl adipate is primarily used as a plasticizer in the polymer industry and as an emollient in cosmetics, its properties suggest potential applications in the pharmaceutical field. [\[1\]](#)

- **Topical Formulations:** Its oily nature and emollient properties make it a potential vehicle or solvent for lipophilic active pharmaceutical ingredients (APIs) in creams, ointments, and lotions.
- **Plasticizer for Pharmaceutical Coatings:** Similar to its isomer DEHA, di-n-hexyl adipate could potentially be used as a plasticizer in film coatings for tablets and capsules, particularly for enteric or controlled-release formulations. This application would require extensive toxicological and compatibility studies.
- **Solubilizer:** For poorly water-soluble drugs, **dihexyl adipate** could be investigated as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance API solubility and bioavailability.

It is important to note that the use of di-n-hexyl adipate as a pharmaceutical excipient is not as well-documented as that of other adipate esters. Therefore, its application in drug development would necessitate thorough investigation into its safety, stability, and compatibility with APIs and other excipients.

Safety and Handling


Di-n-hexyl adipate is an ester that can react with acids to produce heat, alcohols, and acids. It may also react vigorously with strong oxidizing acids. It is considered a combustible liquid. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

Dihexyl adipate (dihexyl hexanedioate) is a versatile organic compound with well-defined physicochemical properties and established synthesis routes. This technical guide provides a foundational resource for scientists and researchers, detailing its synthesis and characterization. While its primary applications are in the polymer and cosmetic industries, its properties as a non-polar solvent and emollient suggest potential for its use in pharmaceutical formulations. Further research is warranted to fully explore its utility and safety profile as a pharmaceutical excipient.

Workflow and Logical Relationships

The synthesis and purification of **dihexyl adipate** follow a logical workflow, as illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihexyl Adipate | C18H34O4 | CID 8046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Dihexyl Adipate (Dihexyl Hexanedioate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092136#iupac-name-for-dihexyl-adipate-which-is-dihexyl-hexanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com